

A Comprehensive Guide to Fmoc-His(Mmt)-OH for Peptide Chemistry Novices

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Compound of Interest

Compound Name: *Fmoc-his(mmt)-oh*

Cat. No.: *B557459*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a core resource for understanding and effectively utilizing **Fmoc-His(Mmt)-OH**, a key building block in modern peptide chemistry. This document provides a detailed overview of its chemical properties, applications, and the nuanced protocols essential for its successful incorporation and selective deprotection in solid-phase peptide synthesis (SPPS).

Introduction to Fmoc-His(Mmt)-OH: The Principle of Orthogonal Protection

Fmoc-His(Mmt)-OH is a derivative of the amino acid Histidine, strategically modified with two protecting groups: the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group at the α -amine and the highly acid-labile Monomethoxytrityl (Mmt) group on the imidazole side chain.^{[1][2]} This dual-protection scheme is central to the principle of "orthogonal protection" in SPPS.^{[3][4][5]} This strategy allows for the selective removal of one protecting group without affecting the other, enabling site-specific modifications of peptides while they are still attached to the solid support.

The Fmoc group is cleaved under basic conditions (e.g., using piperidine), a standard step in Fmoc-based SPPS to elongate the peptide chain. In contrast, the Mmt group is engineered to be exceptionally sensitive to mild acidic conditions, allowing for its removal without cleaving the peptide from the resin or removing other more robust, acid-labile side-chain protecting groups

like tert-butyl (tBu). This orthogonality is crucial for the synthesis of complex peptides, such as branched or cyclic peptides, and for introducing modifications at specific histidine residues.

Physicochemical and Handling Properties

A thorough understanding of the physical and chemical properties of **Fmoc-His(Mmt)-OH** is fundamental to its successful application.

Property	Value	Reference
CAS Number	133367-33-6	
Molecular Formula	C ₄₁ H ₃₅ N ₃ O ₅	
Molecular Weight	649.7 g/mol	
Appearance	Light yellow to grey powder	
Purity	≥ 98% (HPLC)	
Storage Temperature	2-8°C	
Solubility	Soluble in Chloroform, Dichloromethane (DCM), Ethyl Acetate, DMSO, Acetone.	

Handling and Storage: **Fmoc-His(Mmt)-OH** should be stored at 2-8°C to maintain its stability. When preparing stock solutions, it is crucial to select an appropriate solvent based on the product's solubility. To prevent degradation from repeated freeze-thaw cycles, it is recommended to store solutions in aliquots. For long-term storage, solutions can be kept at -80°C for up to six months or at -20°C for up to one month.

The Strategic Role of the Mmt Group

The Mmt protecting group is a cornerstone of orthogonal peptide synthesis strategies. Its high acid lability, greater than that of the more common Trityl (Trt) or 4-methyltrityl (Mtt) groups, is its defining feature. This allows for its selective cleavage under very mild acidic conditions, a critical advantage when working with sensitive peptide sequences or when performing on-resin modifications.

Lability Comparison of Trityl-Based Protecting Groups:

Protecting Group	Typical Cleavage Conditions	Lability Order
Mmt	1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)	Most Labile
Mtt	15% TFA for complete removal	Intermediate
Trt	90% TFA for complete removal	Least Labile

The ability to remove the Mmt group with dilute TFA leaves other acid-labile groups, such as t-butyl, intact, which require much higher concentrations of TFA for cleavage. This selective deprotection is the gateway to a variety of advanced peptide modifications.

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of **Fmoc-His(Mmt)-OH** into a peptide sequence and the subsequent selective deprotection of the Mmt group.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol outlines the standard steps for incorporating **Fmoc-His(Mmt)-OH** into a peptide chain using a manual or automated peptide synthesizer.

Materials:

- **Fmoc-His(Mmt)-OH**
- Appropriate resin (e.g., Rink Amide resin for C-terminal amides)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)

- 20% Piperidine in DMF
- Coupling reagents (e.g., HBTU, HATU, DIC)
- Base (e.g., Diisopropylethylamine - DIPEA)
- Washing solvents (DMF, DCM)

Procedure:

- Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
- Fmoc Deprotection: Remove the Fmoc group from the resin or the N-terminus of the growing peptide chain by treating it with a 20% piperidine solution in DMF for 10-20 minutes.
- Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
- Coupling:
 - Pre-activate a solution of **Fmoc-His(Mmt)-OH** (typically 3-5 equivalents) with a suitable coupling reagent and a base like DIPEA in DMF.
 - Add the activated amino acid solution to the resin.
 - Allow the coupling reaction to proceed for 1-2 hours, or until a ninhydrin test indicates completion.
- Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
- Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

On-Resin Selective Deprotection of the Mmt Group

This protocol details the selective removal of the Mmt group from the histidine side chain while the peptide remains attached to the solid support.

Materials:

- Peptidyl-resin containing His(Mmt)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS) (as a scavenger)

Procedure:

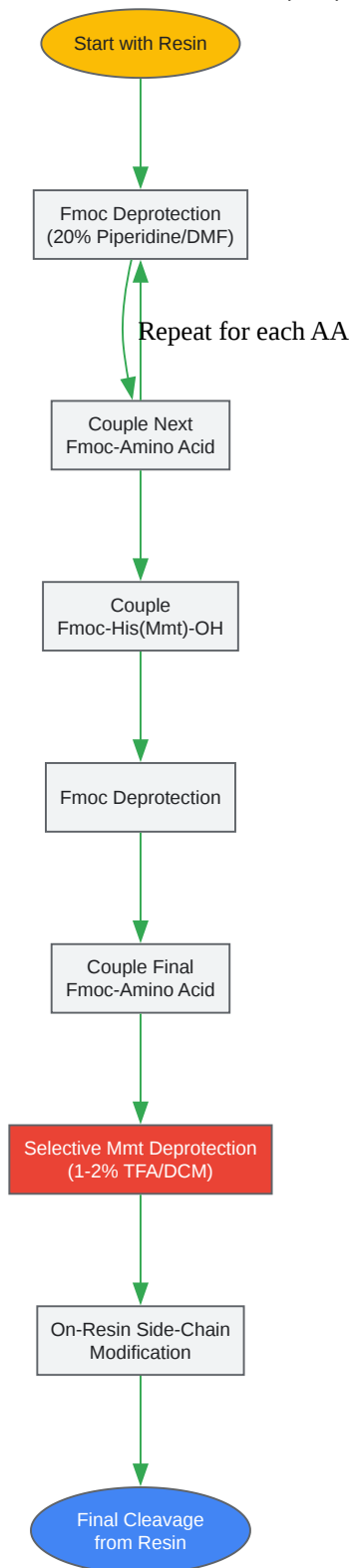
- Resin Preparation: After incorporating **Fmoc-His(Mmt)-OH** and elongating the peptide chain as desired, thoroughly wash the peptidyl-resin with DCM.
- Deprotection Cocktail Preparation: Prepare a fresh deprotection solution of 1-2% TFA and optionally 5% TIS in DCM. The TIS acts as a scavenger to capture the cleaved Mmt cation and prevent side reactions.
- Mmt Removal:
 - Treat the resin with the deprotection cocktail.
 - Gently agitate the mixture for 2 minutes.
 - Drain the deprotection solution.
 - Repeat this treatment multiple times (typically 5-10 repetitions) to ensure complete removal of the Mmt group. The completion of the deprotection can often be monitored by the disappearance of the yellow-orange color of the Mmt cation.
- Washing: Thoroughly wash the resin with DCM to remove residual acid and scavenger.
- Neutralization: Wash the resin with a dilute solution of a non-nucleophilic base, such as 10% DIPEA in DMF, to neutralize any remaining acid.
- Final Washing: Wash the resin extensively with DMF and DCM. The resin is now ready for subsequent on-resin modification at the deprotected histidine side chain.

Visualizing the Chemistry: Workflows and Structures

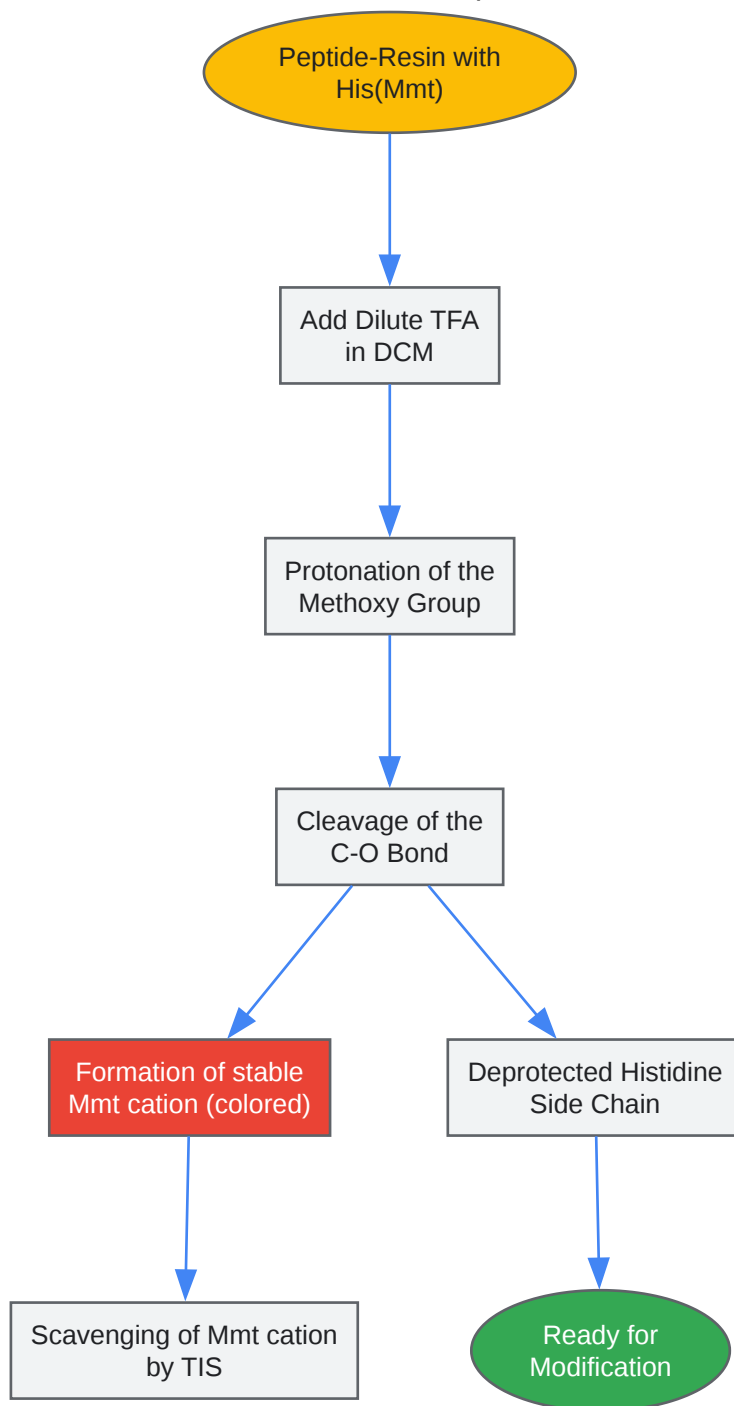
Diagrams are provided to illustrate the key chemical structures and processes involved in the use of **Fmoc-His(Mmt)-OH**.

Caption: Chemical structure of **Fmoc-His(Mmt)-OH**.

SPPS Workflow with Fmoc-His(Mmt)-OH



Mechanism of Mmt Group Removal



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